Ethyl 2-amino-4-chloropent-4-enoate
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Overview
Description
Ethyl 2-amino-4-chloropent-4-enoate is an organic compound with the molecular formula C7H12ClNO2. It is a derivative of pentenoic acid, featuring an amino group at the second carbon and a chlorine atom at the fourth carbon. This compound is primarily used in research settings and has various applications in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-4-chloropent-4-enoate typically involves the reaction of ethyl 4-chloropent-4-enoate with ammonia or an amine under controlled conditions. One common method includes the use of ethyl (E)-4-chloropent-2-enoate as a starting material, which is then reacted with an appropriate amine to introduce the amino group .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the starting materials are combined under optimized conditions to maximize yield and purity. The reaction is typically carried out in the presence of a solvent such as ethanol or methanol, and the product is purified using techniques like distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-4-chloropent-4-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide (NaOH) or sodium alkoxides.
Major Products Formed
Oxidation: Oxo derivatives such as ketones or aldehydes.
Reduction: Amines or alcohols.
Substitution: Hydroxyl or alkoxy derivatives.
Scientific Research Applications
Ethyl 2-amino-4-chloropent-4-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-amino-4-chloropent-4-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the chlorine atom may participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
L-2-amino-4-chloropent-4-enoic acid: A similar compound with an additional carboxyl group.
Ethyl 4-chloropent-4-enoate: Lacks the amino group but shares the chloropentenoate structure.
Uniqueness
Ethyl 2-amino-4-chloropent-4-enoate is unique due to its combination of an amino group and a chlorine atom on the pentenoate backbone. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
ethyl 2-amino-4-chloropent-4-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClNO2/c1-3-11-7(10)6(9)4-5(2)8/h6H,2-4,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFQRLLZEKHMAQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC(=C)Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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